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Compound of Interest

Compound Name: Formamidine

Cat. No.: B1211174 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the key spectroscopic techniques

used for the analysis and characterization of formamidine salts. It includes detailed

experimental protocols, tabulated quantitative data for easy comparison, and visual

representations of analytical workflows.

Introduction
Formamidine salts are a class of organic compounds characterized by the [R₂N-CH=NR₂]⁺

cation. They are pivotal intermediates in organic synthesis and have found applications in

medicinal chemistry, materials science, and as ligands in coordination chemistry. The structural

versatility of formamidine salts, allowing for a wide range of substituents, necessitates robust

analytical methods for their characterization. Spectroscopic techniques are central to

elucidating the structure, purity, and properties of these compounds. This guide details the

application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy,

Mass Spectrometry (MS), and X-ray Crystallography for the comprehensive analysis of

formamidine salts.

Spectroscopic Techniques and Data
The following sections provide an overview of the most common spectroscopic techniques for

characterizing formamidine salts, along with representative data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of

formamidine salts in solution. Both ¹H and ¹³C NMR provide detailed information about the

molecular framework.

Key Spectroscopic Features:

¹H NMR: The proton on the central carbon atom of the formamidinium cation typically

appears as a singlet in the range of δ 7.5-8.5 ppm. The chemical shifts of the protons on the

nitrogen substituents are highly dependent on the nature of these groups (aliphatic or

aromatic).

¹³C NMR: The central carbon of the formamidinium moiety is characterized by a resonance in

the downfield region of the spectrum, typically between δ 150-160 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Representative Formamidine Salts
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Compound Solvent
¹H NMR
Chemical
Shifts (δ, ppm)

¹³C NMR
Chemical
Shifts (δ, ppm)

Reference(s)

N,N'-

Diphenylformami

dine

DMSO-d₆

7.11 (aromatic

H), 7.36

(aromatic H),

7.93 (-N=C(H)-),

9.25 (-N(H)-)

123.56, 127.08,

127.96, 128.11,

128.68, 136.20,

136.32, 147.49,

152.29

[1]

Formamidinium

Acetate
D₂O

1.92 (CH₃), 7.82

(CH)
Not specified [2]

Formamidinium

Iodide
DMSO-d₆

~7.8 (CH), NH

protons variable
Not specified [3][4]

N,N'-bis(2,6-

dimethylphenyl)f

ormamidine

DMSO-d₆

2.07-2.31 (CH₃),

6.76-7.24

(aromatic H),

7.45 (-N=C(H)-),

8.22 (-N(H)-)

18.30, 18.89,

122.21, 126.46,

128.11, 128.65,

135.30, 146.63,

149.96

[1]

N,N'-bis(2,6-

dichlorophenyl)fo

rmamidine

DMSO-d₆

6.99-7.61

(aromatic H),

7.73/8.31 (-

N=C(H)-),

9.32/10.08 (-

N(H)-)

128.89, 129.02,

129.51, 129.67,

129.81, 132.31,

133.68, 160.10,

164.87

[1]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in formamidine salts.

Key Spectroscopic Features:

N-H Stretching: For primary and secondary formamidinium salts, N-H stretching vibrations

are observed in the region of 3200-3600 cm⁻¹.
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C=N Stretching: The C=N stretching vibration is a characteristic peak for formamidines and

typically appears in the range of 1630-1700 cm⁻¹.

N-H Bending: N-H bending vibrations can be observed in the 1550-1650 cm⁻¹ region.

Table 2: Key FTIR Peak Assignments for Formamidinium Salts

Compound
Wavenumber
(cm⁻¹)

Assignment Reference(s)

Formamidinium Iodide

(FAI)
>3000

Asymmetric NH₂

stretching
[5]

~1690 NCN stretching [5]

Formamidinium

Bromide (FABr)
>3000 NH₂ stretching [5]

~1700 NCN stretching [5]

Pyrolyzed

Formamidinium

Halides

3600-3200 N-H stretching [6]

1750-1600 C=N stretching [6]

1500-1400 N-H bending [6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of formamidine salts, aiding in their structural confirmation.

Key Fragmentation Pathways:

Molecular Ion Peak: The molecular ion peak (M⁺) corresponding to the formamidinium cation

is typically observed.

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the central carbon is a common

fragmentation pathway.
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Loss of Substituents: Fragmentation involving the loss of substituents from the nitrogen

atoms is also frequently observed. For aromatic substituents, cleavage of the aryl group can

occur.

Due to the variability in substituents, a generalized table of fragmentation patterns is of limited

utility. However, for N-aryl formamidines, a common fragmentation involves the cleavage of

the N-aryl bond.[7] The specific fragmentation pattern is highly dependent on the substitution

pattern of the formamidine salt.

X-ray Crystallography
X-ray crystallography provides definitive proof of the three-dimensional structure of

formamidine salts in the solid state, including bond lengths, bond angles, and crystal packing

information.

Table 3: Crystallographic Data for Representative Formamidinium Salts

Compound
Crystal
System

Space Group
Key Bond
Lengths (Å)

Reference(s)

Formamidinium

Iodide (at 100K)
Monoclinic P2₁/c

C-N: 1.301,

1.309
[8][9]

α-[HC(NH₂)₂]PbI₃

(at 298K)
Cubic Pm-3m

C-N: Not

specified, N-H···I:

2.75-3.00

[10]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the formamidine salt into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).

The choice of solvent will depend on the solubility of the salt.

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 8-16.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 128 or more, depending on the sample concentration.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean. Record a background spectrum.

Place a small amount of the solid formamidine salt directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Collect the spectrum.

Instrumentation and Parameters:
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of the formamidine salt (approx. 1 mg/mL) in a suitable solvent

(e.g., methanol, acetonitrile, or a mixture with water).

The solution is then directly infused into the mass spectrometer or injected via an HPLC

system.

Instrumentation and Parameters:

Mass Spectrometer: An ESI-MS instrument, often coupled with a time-of-flight (TOF) or

quadrupole mass analyzer.

Ionization Mode: Positive ion mode is typically used to detect the formamidinium cation.

Fragmentation: Collision-induced dissociation (CID) can be used to induce fragmentation

and obtain structural information.[11]

X-ray Crystallography
Crystal Growth:

Single crystals of the formamidine salt suitable for X-ray diffraction are typically grown by

slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

The choice of solvent is crucial and may require screening of several options.

Data Collection and Structure Refinement:
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A suitable single crystal is mounted on a goniometer.

X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα

radiation.

The collected data are processed to determine the unit cell parameters and space group.

The crystal structure is solved using direct methods or Patterson methods and refined to

obtain the final atomic coordinates, bond lengths, and bond angles.

Visualization of Analytical Workflow
The general workflow for the spectroscopic analysis and characterization of a newly

synthesized formamidine salt can be visualized as a logical progression of techniques, each

providing complementary information.
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Caption: Workflow for Spectroscopic Characterization.

Conclusion
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The comprehensive characterization of formamidine salts is readily achievable through the

synergistic application of modern spectroscopic techniques. NMR and IR spectroscopy provide

essential information on the molecular structure and functional groups present, while mass

spectrometry confirms the molecular weight and provides insights into fragmentation pathways.

For unambiguous determination of the three-dimensional structure in the solid state, X-ray

crystallography is the gold standard. The detailed protocols and compiled data within this guide

serve as a valuable resource for researchers in the synthesis and application of this important

class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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